2-Methyl-3-prop-2-enylnaphthalene-1,4-dione
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Overview
Description
2-Methyl-3-prop-2-enylnaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core structure, which is substituted with a methyl group at the second position and a prop-2-enyl group at the third position. Naphthoquinones are known for their diverse biological activities and are found in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione typically involves the alkylation of 2-methyl-1,4-naphthoquinone. One common method includes the reaction of 2-methyl-1,4-naphthoquinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Scientific Research Applications
2-Methyl-3-prop-2-enylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis (programmed cell death) makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol): Known for its antimicrobial and anticancer properties.
2-Methyl-1,4-naphthoquinone (Menadione): A synthetic form of vitamin K with coagulation properties.
Lapachol: A natural naphthoquinone with anti-inflammatory and anticancer activities.
Uniqueness: 2-Methyl-3-prop-2-enylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
64449-33-8 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c1-3-6-10-9(2)13(15)11-7-4-5-8-12(11)14(10)16/h3-5,7-8H,1,6H2,2H3 |
InChI Key |
MEKZPTIIUUAUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C |
Origin of Product |
United States |
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